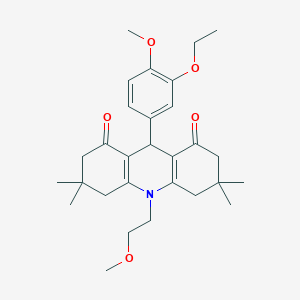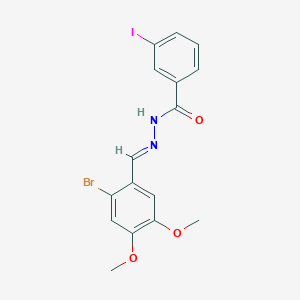
3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a ketone group (C=O), a carbon-carbon double bond (C=C), and ether groups (C-O-C) from the methoxy groups. The bromine atom would be a significant site of high electron density .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the phenyl rings, addition reactions at the carbon-carbon double bond, or nucleophilic attack at the carbonyl carbon .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of the bromine atom .
Applications De Recherche Scientifique
Molecular Structure and Interactions
The molecular structure of compounds similar to 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, such as (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, have been studied for their crystal structures and intermolecular interactions. These studies reveal details about the dihedral angles, planarity, and weak interactions like C—H⋯O, C—H⋯Br, and π–π stacking, contributing to a deeper understanding of their molecular architecture (Jasinski et al., 2010).
Synthesis and Chemical Properties
Research on related compounds has focused on synthesis methods and chemical properties. For instance, studies on the synthesis of 1-Substituted Benzimidazoles from o-Bromophenyl Isocyanide and Amines offer insights into the chemical reactions and yields of similar bromophenyl compounds (Lygin & Meijere, 2009). Additionally, research on the bromination of related compounds and their reactions under various conditions provides valuable information about their chemical behavior and potential applications (Çetinkaya et al., 2011).
Optoelectronic and Semiconductor Applications
Some studies explore the optoelectronic properties of related chalcone derivatives, highlighting their potential in semiconductor devices. For instance, the nonlinear optical (NLO) properties and electron transfer integrals of certain bromophenyl propenone compounds suggest their suitability for use in organic semiconductor devices (Shkir et al., 2019).
Biological and Medicinal Research
Although information on drug use and dosage is excluded, some research has been conducted on the biological properties of similar compounds. For example, studies on the anti-inflammatory and gastroprotective properties of chalcones related to this compound could provide a foundation for further biomedical research (Okunrobo et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKGCASISVFTMA-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B423302.png)
![5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423304.png)
![4-[2-(3-Bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B423305.png)

![N'-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423309.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423312.png)
![N'-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423313.png)

![2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE](/img/structure/B423316.png)
![2-(4-chlorophenoxy)-N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423318.png)

![4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B423320.png)

![N'-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423323.png)
